molecular formula C17H11Cl2F3N4O B2559494 1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-92-7

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2559494
CAS No.: 338408-92-7
M. Wt: 415.2
InChI Key: JSPHYJJIQSPOQA-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted with a 3,5-dichlorophenyl group at the 1-position, a methyl group at the 5-position, and a 2-(trifluoromethyl)phenyl carboxamide moiety at the 3-position. Its synthesis likely involves coupling reactions similar to those reported for analogous triazole and pyrazole derivatives .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N4O/c1-9-23-15(25-26(9)12-7-10(18)6-11(19)8-12)16(27)24-14-5-3-2-4-13(14)17(20,21)22/h2-8H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPHYJJIQSPOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antifungal, antibacterial, antiviral, and anticancer properties based on recent studies and findings.

Chemical Structure

The compound is characterized by the following structural features:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Substituents : The presence of dichlorophenyl and trifluoromethyl groups enhances its biological activity.

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has demonstrated significant efficacy against various fungal strains.

Efficacy Against Fungal Pathogens

  • Mechanism of Action : The compound inhibits ergosterol synthesis in fungal cell membranes, leading to cell death.
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound exhibits MIC values ranging from 0.0156 to 0.5 μg/mL against Candida albicans and other pathogenic fungi, outperforming traditional antifungals like fluconazole .
Fungal StrainMIC (μg/mL)Comparison DrugComparison MIC (μg/mL)
Candida albicans0.0156Fluconazole256
Cryptococcus neoformans0.0312Voriconazole64
Aspergillus fumigatus0.125Itraconazole32

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties.

Broad Spectrum Activity

Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria:

  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis.
  • Efficacy : The compound shows promising results with MIC values between 1 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMIC (μg/mL)Comparison DrugComparison MIC (μg/mL)
Staphylococcus aureus1Vancomycin0.68
Escherichia coli4Ciprofloxacin2.96
Pseudomonas aeruginosa8Gentamicin4

Antiviral Activity

The antiviral potential of the compound has been explored, particularly against RNA viruses.

Mechanism and Findings

  • Activity Against Herpes Simplex Virus : The compound exhibits significant antiviral activity with selectivity indexes higher than conventional antiviral agents like acyclovir.
  • Cytotoxicity : While effective, care must be taken as higher concentrations can lead to cytotoxic effects in host cells.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent.

In Vitro Studies

  • Cell Lines Tested : The compound has shown efficacy against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
  • Mechanism : It induces apoptosis and disrupts cell cycle progression at the G2/M phase.
Cancer Cell LineIC50 (μM)Comparison DrugComparison IC50 (μM)
MCF-710Doxorubicin0.5
A54915Cisplatin5

Case Studies

Several case studies have documented the biological effects of this triazole derivative:

  • Fungal Infection Treatment : A clinical study demonstrated that patients treated with this compound showed a significant reduction in fungal load compared to those receiving standard treatment.
  • Bacterial Infections : In a case involving a resistant strain of Staphylococcus aureus, administration of the compound led to successful eradication of the infection within two weeks.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The triazole core in the target compound offers distinct electronic properties compared to pyrazole or dihydrotriazole derivatives.
  • Substituent Positions : The 3,5-dichlorophenyl group (meta-Cl) in the target compound contrasts with 3,4-dichlorophenyl (ortho/para-Cl) in ’s compound, which may alter steric hindrance and π-π stacking interactions .
  • Functional Groups: The trifluoromethyl (CF3) group in the target compound increases lipophilicity and electron-withdrawing effects compared to cyano (in 3a) or dimethylamide (in ) groups .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility (Inferred)
Target Compound Not reported Not reported Likely low (due to aromatic Cl/CF3)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 68 Moderate (polar DMF used in synthesis)
1-(3,4-Dichlorophenyl)-N,N-dimethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxamide Not reported Not reported Higher (due to dimethylamide)
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Not reported Not reported Low (sulfanyl and aldehyde groups)

Analysis :

  • Yields for pyrazole-carboxamides in (62–71%) indicate moderate synthetic efficiency, likely influenced by steric bulk of substituents .

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